1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole is a synthetic organic compound that features an indazole core substituted with an oxirane (epoxide) group via a methoxyphenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxyphenyl halide reacts with the indazole core.
Epoxidation: The final step involves the epoxidation of the methoxyphenyl group to introduce the oxirane ring. This can be achieved using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
Diols: Formed from the oxidation of the oxirane ring.
Alcohols: Resulting from the reduction of the oxirane ring.
Substituted Derivatives: Various functional groups can be introduced through substitution reactions.
Scientific Research Applications
1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The indazole core may also interact with specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Oxiran-2-ylmethoxy)phenyl]acetamide: Similar structure with an acetamide group instead of the indazole core.
4-(Oxiran-2-ylmethoxy)benzoic acid: Contains a benzoic acid moiety instead of the indazole core.
1-(Oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: Features an indole core with an oxirane ring.
Uniqueness
1-[4-(Oxiran-2-ylmethoxy)phenyl]indazole is unique due to the combination of the indazole core and the oxirane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(oxiran-2-ylmethoxy)phenyl]indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-4-16-12(3-1)9-17-18(16)13-5-7-14(8-6-13)19-10-15-11-20-15/h1-9,15H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNUMJKMTFLLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)N3C4=CC=CC=C4C=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.